molecular formula C22H17ClN4O5S B11418610 5-chloro-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11418610
M. Wt: 484.9 g/mol
InChI Key: IUILAIGRQVZGSI-UHFFFAOYSA-N
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Description

5-chloro-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrimidine ring with a benzofuran moiety, along with chloro, carbamoyl, and methylsulfonyl functional groups. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Moiety: Starting from a suitable phenol derivative, the benzofuran ring can be constructed through cyclization reactions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring can be synthesized via condensation reactions involving appropriate amines and carbonyl compounds.

    Functional Group Modifications: Introduction of the chloro, carbamoyl, and methylsulfonyl groups can be achieved through selective substitution and coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and pyrimidine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbamoyl and sulfonyl groups, potentially converting them into amines and sulfides, respectively.

    Substitution: The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, which can introduce a variety of functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential interactions with various biomolecules, making it a candidate for drug discovery and development. It could be explored for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound might be investigated for its therapeutic potential. Its unique structure could confer specific biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals. Its functional groups offer opportunities for further chemical modifications to tailor its properties for specific applications.

Mechanism of Action

The mechanism by which 5-chloro-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It might interact with cellular receptors, altering their signaling pathways and affecting cellular responses.

    DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(3-methylphenyl)-2-[(2-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide
  • 5-chloro-N-(2-ethoxyphenyl)-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

Uniqueness

Compared to similar compounds, 5-chloro-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide stands out due to the presence of the benzofuran moiety. This structural feature can significantly influence its chemical reactivity and biological activity, potentially offering unique advantages in various applications.

Properties

Molecular Formula

C22H17ClN4O5S

Molecular Weight

484.9 g/mol

IUPAC Name

5-chloro-N-[2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C22H17ClN4O5S/c1-12-6-5-7-13(10-12)25-21(29)19-17(14-8-3-4-9-16(14)32-19)26-20(28)18-15(23)11-24-22(27-18)33(2,30)31/h3-11H,1-2H3,(H,25,29)(H,26,28)

InChI Key

IUILAIGRQVZGSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NC(=NC=C4Cl)S(=O)(=O)C

Origin of Product

United States

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